

# Determining Captan Levels in Environmental Samples with Captan-d6 Internal Standard

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## Compound of Interest

Compound Name: Captan-d6

Cat. No.: B15565400

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## Application Note and Protocol

This document provides a comprehensive guide for the quantitative analysis of the fungicide Captan in environmental soil samples. The protocol utilizes a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by analysis using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). To ensure accuracy and precision, a deuterated internal standard, **Captan-d6**, is employed throughout the procedure. This methodology is intended for researchers, scientists, and professionals in drug development and environmental monitoring.

## Introduction

Captan is a widely used fungicide in agriculture to control a variety of fungal diseases on fruits, vegetables, and ornamental plants. Due to its extensive use, there is a growing concern about its potential environmental contamination and impact on non-target organisms. Accurate and sensitive analytical methods are crucial for monitoring Captan residues in environmental matrices to ensure environmental safety and regulatory compliance.

This application note details a robust and reliable method for the determination of Captan in soil. The use of an isotopic internal standard, **Captan-d6**, allows for effective correction of matrix effects and variations during sample preparation and instrumental analysis, leading to highly accurate quantification.[1][2] The QuEChERS sample preparation method offers a simple, fast, and efficient extraction of the target analyte from complex soil matrices.[3]

Subsequent analysis by LC-MS/MS provides the high selectivity and sensitivity required for detecting low levels of Captan.

## Experimental Protocols

### Materials and Reagents

- Captan analytical standard ( $\geq 98\%$  purity)
- **Captan-d6** internal standard ( $\geq 98\%$  purity)
- Acetonitrile (LC-MS grade)
- Water (LC-MS grade)
- Formic acid (LC-MS grade)
- Magnesium sulfate (anhydrous)
- Sodium chloride
- Sodium citrate tribasic dihydrate
- Sodium citrate dibasic sesquihydrate
- Primary secondary amine (PSA) sorbent
- C18 sorbent
- 50 mL polypropylene centrifuge tubes
- 2 mL dSPE (dispersive solid-phase extraction) tubes
- Syringe filters (0.22  $\mu\text{m}$ )
- Autosampler vials

### Standard Solution Preparation

- **Primary Stock Solutions (1000 µg/mL):** Accurately weigh and dissolve appropriate amounts of Captan and **Captan-d6** analytical standards in acetonitrile to prepare individual primary stock solutions of 1000 µg/mL.
- **Intermediate Stock Solutions (10 µg/mL):** Prepare intermediate stock solutions of Captan and **Captan-d6** by diluting the primary stock solutions with acetonitrile.
- **Working Standard Solutions:** Prepare a series of calibration standards by serial dilution of the intermediate stock solutions with acetonitrile to achieve a concentration range of 1 to 100 ng/mL. Each calibration standard should be fortified with the **Captan-d6** internal standard at a constant concentration (e.g., 50 ng/mL).

## Sample Preparation (QuEChERS Protocol)

- **Sample Weighing:** Weigh 10 g of a homogenized soil sample into a 50 mL polypropylene centrifuge tube.
- **Internal Standard Spiking:** Spike the sample with a known amount of the **Captan-d6** internal standard working solution.
- **Extraction:**
  - Add 10 mL of acetonitrile to the centrifuge tube.
  - Cap the tube and shake vigorously for 1 minute.
- **Salting Out:**
  - Add the contents of a QuEChERS salt packet containing 4 g MgSO<sub>4</sub>, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, and 0.5 g sodium citrate dibasic sesquihydrate.
  - Immediately cap and shake vigorously for 1 minute.
- **Centrifugation:** Centrifuge the tube at 4000 rpm for 5 minutes.
- **Dispersive SPE Cleanup:**

- Transfer 1 mL of the upper acetonitrile layer to a 2 mL dSPE tube containing 150 mg MgSO<sub>4</sub>, 50 mg PSA, and 50 mg C18.
- Vortex for 30 seconds.
- Final Centrifugation: Centrifuge the dSPE tube at 10,000 rpm for 2 minutes.
- Filtration and Transfer: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

## LC-MS/MS Instrumentation and Conditions

- Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
- Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient Elution:

Time (min)	% Mobile Phase B
0.0	10
1.0	10
8.0	95
10.0	95
10.1	10
12.0	10

- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 µL.
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Multiple Reaction Monitoring (MRM) Transitions:

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
Captan	300.0	149.0	15
300.0	79.0	25	
Captan-d6	306.0	155.0	15
306.0	85.0	25	

## Data Presentation

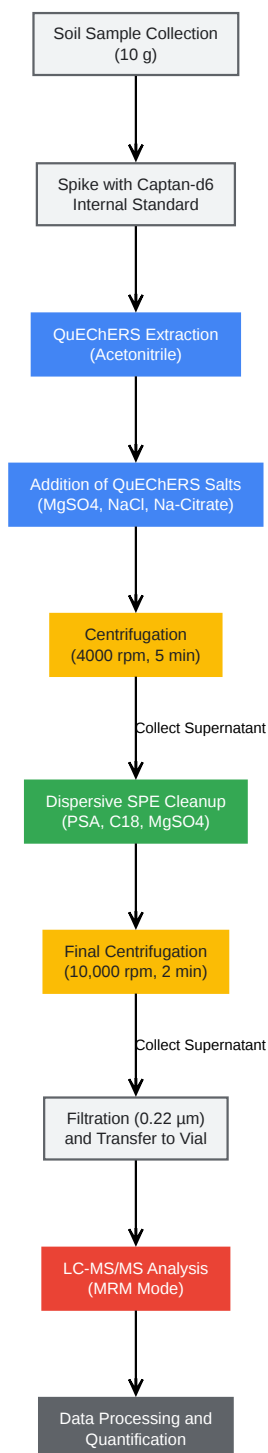
The following table summarizes the expected quantitative performance data for the analysis of Captan in soil using the described method with **Captan-d6** as an internal standard.

Parameter	Result
Recovery (%)	85 - 115%
Precision (RSD%)	< 15%
Limit of Detection (LOD)	0.005 mg/kg
Limit of Quantification (LOQ)	0.01 mg/kg

Note: These values are representative and may vary depending on the specific instrumentation and matrix characteristics.

## Visualization

The following diagram illustrates the experimental workflow for the determination of Captan in environmental soil samples.



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Caption: Experimental workflow for Captan analysis in soil.

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## References

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